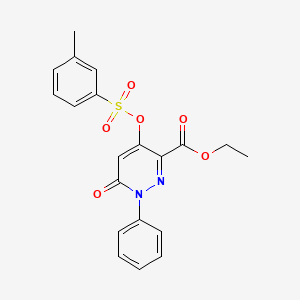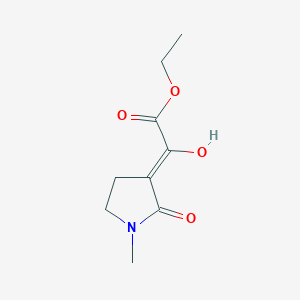
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name provides a systematic way of naming chemical substances.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.科学的研究の応用
Efficient Syntheses of Pyrrole Derivatives
Research indicates the potential of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in the synthesis of pyrrole derivatives. A study by Dawadi and Lugtenburg (2011) demonstrated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives using ethyl 2-chloroacetoacetate. This method provides access to a library of important pyrrole systems, highlighting the compound's utility in synthesizing novel pyrrole derivatives with potential applications in various fields, including medicinal chemistry and materials science (Dawadi & Lugtenburg, 2011).
Quantum Chemical Investigation of Molecular Properties
Another study focused on the quantum chemical and thermodynamic properties of related pyrrolidinone derivatives, demonstrating the importance of such compounds in understanding molecular interactions and properties. Bouklah et al. (2012) used DFT and quantum chemical calculations to investigate the electronic properties, including HOMO and LUMO energies, of substituted pyrrolidinones. This research contributes to the fundamental understanding of molecular behavior, which is crucial for the development of new materials and drugs (Bouklah et al., 2012).
Antimicrobial Activities of Secondary Metabolites
Research into the antimicrobial properties of secondary metabolites related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate has also been conducted. Miao et al. (2012) isolated and evaluated two secondary metabolites from Talaromyces verruculosus for their antimicrobial activities. This study illustrates the potential for discovering new antimicrobial agents from compounds structurally related to Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate, thereby contributing to the ongoing search for new treatments for infectious diseases (Miao et al., 2012).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, Kakehi, Ito, and Matsubara (1995) developed a one-pot synthesis method for 2H-Pyrano(3,2-a)indolizin-2-one derivatives. This research underscores the versatility of Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate in synthesizing complex heterocyclic structures that have potential applications in drug discovery and development (Kakehi et al., 1995).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards associated with it.
将来の方向性
This involves understanding the potential applications of the compound and areas where further research is needed.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies might be needed to gather this information.
特性
IUPAC Name |
ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h11H,3-5H2,1-2H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOBHBYVTKYSCG-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCN(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCN(C1=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2739785.png)
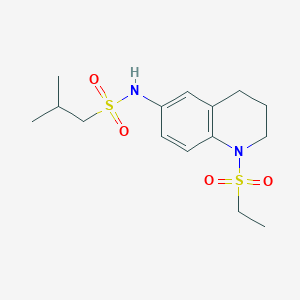
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2739792.png)
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
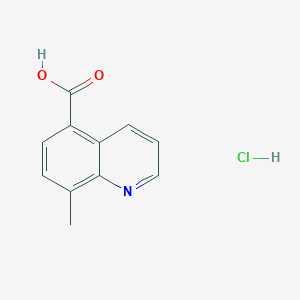
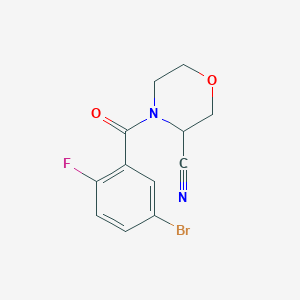
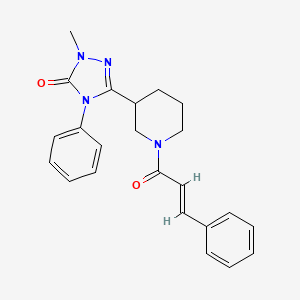

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
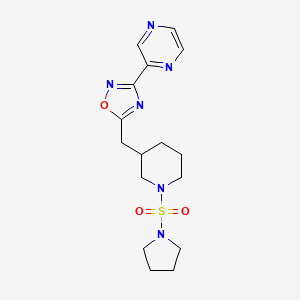
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)
